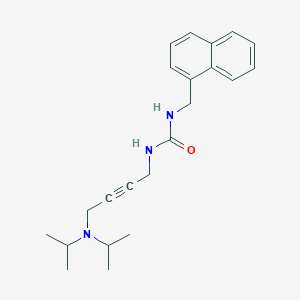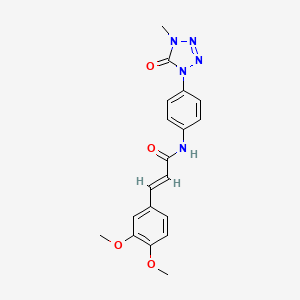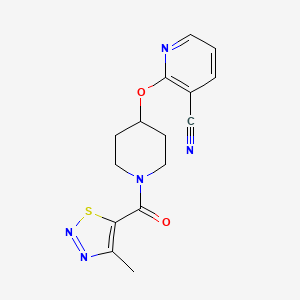
1-(4-(Diisopropylamino)but-2-yn-1-yl)-3-(naphthalen-1-ylmethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(Diisopropylamino)but-2-yn-1-yl)-3-(naphthalen-1-ylmethyl)urea, also known as DIBN, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP) and has been studied extensively for its potential therapeutic applications in cancer treatment.
Wissenschaftliche Forschungsanwendungen
Molecular Self-Assembly and Complexation
Heterocyclic ureas, including compounds similar to the specified chemical structure, have been studied for their ability to form multiply hydrogen-bonded complexes through concentration-dependent unfolding. This process is seen as a primitive mimicry of peptide helix-to-sheet transitions, suggesting applications in developing biomimetic materials and understanding protein folding mechanisms (Corbin et al., 2001).
Polymer Science
Research into the polycondensation of naphthalene-containing urea derivatives with diisocyanates has shown efficient methods to create soluble poly(urea-urethane)s. These polymers, containing heterocyclic and chromophoric moieties, have potential applications in materials science for creating new types of plastics with specific properties (Mallakpour & Rafiee, 2007).
Fluorescence Sensing
Naphthalene urea derivatives have demonstrated unique absorption and fluorescence peak changes in the presence of fluoride ions. Such characteristics enable their use as fluorescent chemosensors for detecting specific anions, which could be applied in environmental monitoring and analytical chemistry (Cho et al., 2003).
Crystal Engineering
The synthesis and structural analysis of naphthalene urea derivatives have contributed to the field of crystal engineering, where they are used to study conformational adjustments, self-assembly, and the formation of polymorphic structures. These studies provide insights into the design of molecular crystals with desired properties for pharmaceuticals, electronics, and materials science applications (Phukan & Baruah, 2016).
Eigenschaften
IUPAC Name |
1-[4-[di(propan-2-yl)amino]but-2-ynyl]-3-(naphthalen-1-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O/c1-17(2)25(18(3)4)15-8-7-14-23-22(26)24-16-20-12-9-11-19-10-5-6-13-21(19)20/h5-6,9-13,17-18H,14-16H2,1-4H3,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXRPJZMLSRNFHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC#CCNC(=O)NCC1=CC=CC2=CC=CC=C21)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Diisopropylamino)but-2-yn-1-yl)-3-(naphthalen-1-ylmethyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{2-(4-ethylphenyl)-9-methyl-4-[(2-methylbenzyl)thio]-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl}methanol](/img/structure/B2442541.png)
![N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2442543.png)

![[6-(Pyrrolidin-1-yl)pyridin-3-yl]methanamine](/img/structure/B2442548.png)




![2-((2-(4-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N,N-diethylacetamide](/img/structure/B2442555.png)

![6-chloro-3-(3,4-dimethoxyphenethyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline](/img/structure/B2442558.png)
![3-[(3-chlorophenyl)sulfonyl]-N-cycloheptylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2442561.png)
![1-[(4-bromophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B2442562.png)
![2-[[4-(3-Amino-3-oxopropyl)-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)propanamide](/img/structure/B2442563.png)